molecular formula C18H16N4O B4520212 N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide

N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B4520212
M. Wt: 304.3 g/mol
InChI Key: WRVGNWYUVUSQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide is a useful research compound. Its molecular formula is C18H16N4O and its molecular weight is 304.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-benzimidazol-6-yl-3-(1H-indol-3-yl)propanamide is 304.13241115 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis of Benzimidazole Derivatives : Benzimidazole compounds, including structures similar to N-1H-benzimidazol-6-yl-3-(1H-indol-3-yl)propanamide, have been synthesized to explore their biological activities. For instance, a study focused on the synthesis and evaluation of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, highlighting their potential application in anti-obesity drugs (Zarrinmayeh et al., 1998).

Chemical Characterization and Activity : The physicochemical characterization of these compounds, including their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities, has been studied. A specific focus was placed on the structural characteristics and their correlation with biological results, revealing specific combinations of activities for synthesized compounds (Zablotskaya et al., 2013).

Biological Applications

Antimicrobial Activity : N-(naphthalen-1-yl)propanamide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds showed notable activity against bacteria and fungi, with certain derivatives exhibiting antifungal activity comparable to known antifungal agents (Evren et al., 2020).

Anticancer and Anticonvulsant Potential : Research into benzimidazole-based Schiff base copper(II) complexes has shown that they exhibit significant cytotoxic effects against human cancer cell lines, binding effectively to DNA and causing cellular DNA lesions (Paul et al., 2015). Additionally, new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide have been synthesized, displaying broad spectra of activity across preclinical seizure models (Kamiński et al., 2015).

Properties

IUPAC Name

N-(3H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(22-13-6-7-16-17(9-13)21-11-20-16)8-5-12-10-19-15-4-2-1-3-14(12)15/h1-4,6-7,9-11,19H,5,8H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVGNWYUVUSQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.